

BMS-919373: An In-depth Technical Guide on a Selective IKur Inhibitor

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Compound of Interest

Compound Name: BMS-919373

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Abstract

BMS-919373 is a potent and selective small molecule inhibitor of the ultra-rapidly activating delayed rectifier potassium current (IKur), which is mediated by the Kv1.5 potassium channel. Developed by Bristol-Myers Squibb, this quinazoline derivative was investigated as a promising therapeutic agent for the management of atrial fibrillation (AF). The atrial-selective expression of the Kv1.5 channel presented a strategic advantage for developing AF treatments devoid of ventricular proarrhythmic side effects. Despite demonstrating promising preclinical activity, the clinical development of **BMS-919373** was ultimately discontinued. This technical guide provides a comprehensive overview of the available preclinical data, experimental protocols, and the underlying scientific rationale for targeting the IKur channel with **BMS-919373**.

Introduction

Atrial fibrillation is the most common sustained cardiac arrhythmia, characterized by chaotic atrial electrical activity and an increased risk of stroke and heart failure. A key strategy in the pharmacological management of AF is the selective prolongation of the atrial action potential duration (APD) to terminate and prevent re-entrant circuits. The Kv1.5 potassium channel, which conducts the IKur current, is predominantly expressed in the atria compared to the ventricles, making it an attractive target for atrial-selective antiarrhythmic drugs.^{[1][2]} Inhibition of IKur is expected to prolong the atrial APD and, consequently, the effective refractory period

(ERP), without affecting ventricular repolarization, thereby reducing the risk of torsades de pointes, a life-threatening ventricular arrhythmia.[1]

BMS-919373 emerged from a drug discovery program aimed at identifying potent and selective I_{Kur} inhibitors.[3] As a member of the quinazoline chemical class, it was optimized for high affinity to the Kv1.5 channel.[3][4] Preclinical studies suggested robust anti-arrhythmic effects in animal models of AF.[3] However, its development was halted, with Phase I and II clinical trials (NCT02153437, NCT02156076) being terminated.[1][4] This guide will synthesize the publicly available scientific and technical information regarding **BMS-919373**.

Core Data Presentation

In Vitro Potency and Selectivity

Quantitative data on the in vitro potency and selectivity of **BMS-919373** is limited in the public domain. The available information is summarized in the table below.

| Target | IC50 (nM) | Assay Type | Species | Source |
|---------------------------|------------------------------------|-------------------|---------------|--------|
| I_{Kur} /Kv1.5 | 50 | Electrophysiology | Not Specified | [5] |
| hERG | >100-fold selectivity vs I_{Kur} | Electrophysiology | Human | [3] |
| Na ⁺ Channels | >100-fold selectivity vs I_{Kur} | Electrophysiology | Not Specified | [3] |
| Ca ²⁺ Channels | >100-fold selectivity vs I_{Kur} | Electrophysiology | Not Specified | [3] |

Note: Specific IC50 values for hERG, Na⁺, and Ca²⁺ channels are not publicly available. The selectivity is stated qualitatively in the cited literature.

Preclinical Pharmacokinetics

While described as having an "acceptable cross-species pharmacokinetic profile," specific quantitative pharmacokinetic parameters for **BMS-919373** in preclinical species such as rat, rabbit, and dog are not available in the published literature.[3]

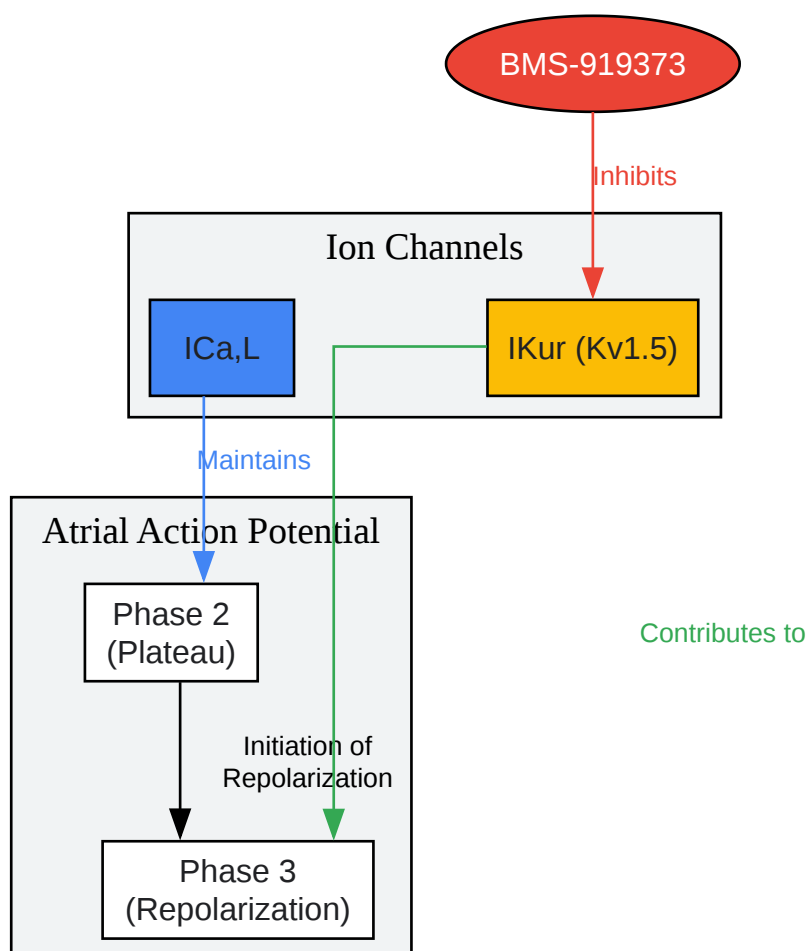
In Vivo Efficacy

BMS-919373 demonstrated "robust effects in rabbit and canine pharmacodynamic models" of atrial fibrillation.[3] However, quantitative data from these studies, such as the effective dose for AF termination or prevention and the magnitude of ERP prolongation, have not been publicly disclosed.

Signaling Pathways and Experimental Workflows

IKur (Kv1.5) Signaling in Atrial Myocytes

The I_{Kur} current, carried by the Kv1.5 channel, is a key component of the repolarizing currents in human atrial myocytes. During the plateau phase of the action potential, the outward flow of K^+ ions through Kv1.5 channels contributes to the repolarization of the cell membrane. Inhibition of this current leads to a prolongation of the action potential duration.

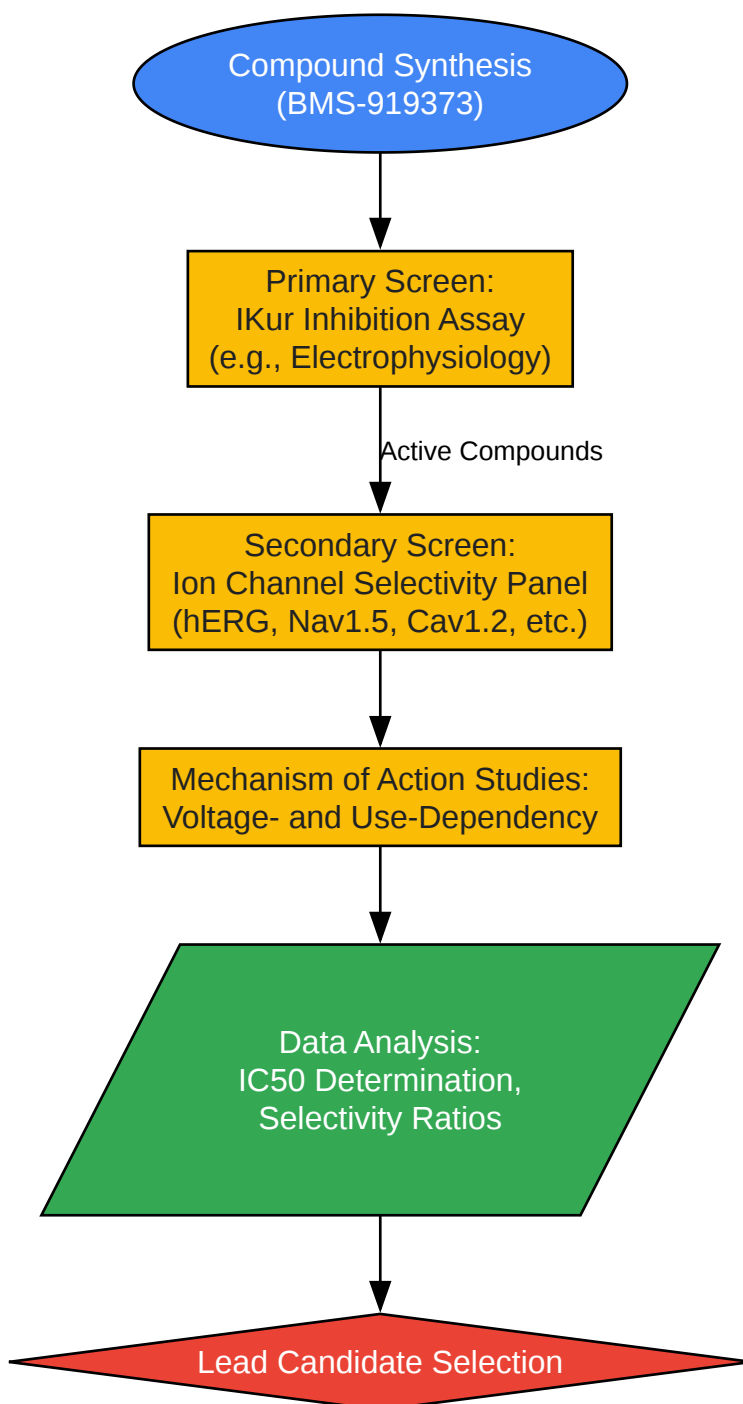


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IKur (Kv1.5) role in atrial action potential.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a selective IKur inhibitor like **BMS-919373** typically involves a tiered screening approach to determine potency, selectivity, and mechanism of action.

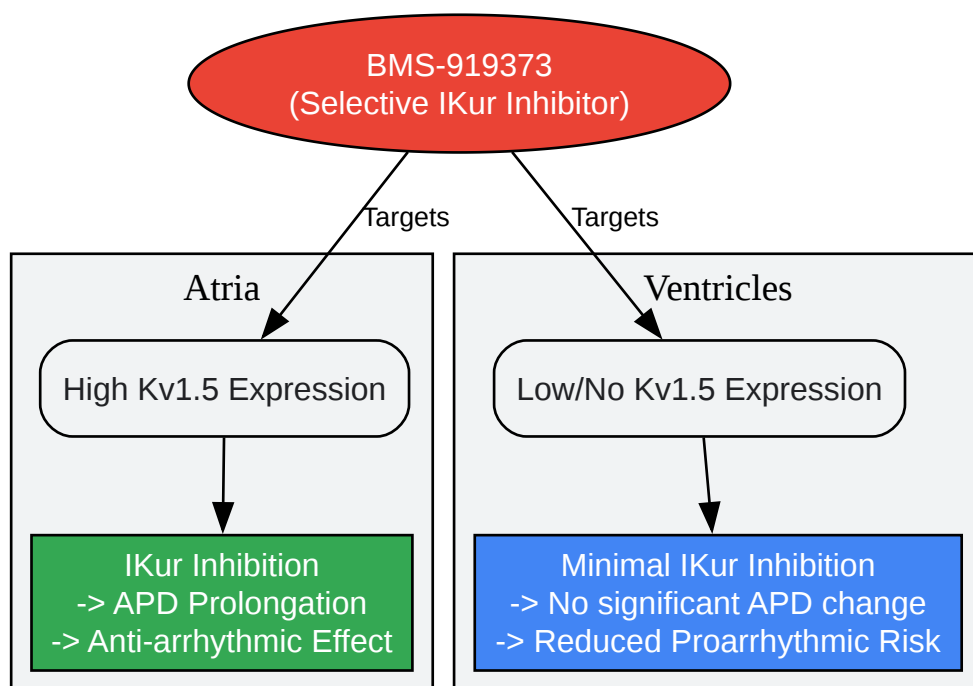


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In vitro characterization workflow for IKur inhibitors.

Logic of Atrial-Selective Action

The therapeutic rationale for a selective IKur inhibitor is based on the differential expression of the Kv1.5 channel between the atria and ventricles.



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Logic of atrial-selective pharmacology of IKur inhibitors.

Detailed Experimental Protocols

As the specific protocols used for the characterization of **BMS-919373** are not publicly available, the following sections provide detailed, representative methodologies for the key experiments typically performed for a selective IKur inhibitor.

Whole-Cell Electrophysiology for IKur (Kv1.5) Inhibition

This protocol describes the measurement of IKur currents from a stable cell line expressing human Kv1.5 channels (e.g., CHO or HEK293 cells) using the whole-cell patch-clamp

technique.

Cell Preparation:

- Culture CHO cells stably expressing the human Kv1.5 channel in F-12K medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
- On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

Solutions:

- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 5 EGTA, 1 MgCl₂, 4 ATP-Mg, 0.1 GTP-Na, 10 HEPES. Adjust pH to 7.2 with KOH.

Recording Procedure:

- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
- Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Compensate for pipette and whole-cell capacitance.
- Hold the cell at a membrane potential of -80 mV.
- To elicit I_{Kur}, apply a depolarizing voltage step to +40 mV for 500 ms, followed by a repolarizing step to -40 mV for 250 ms. This pulse is typically preceded by a brief prepulse to -40 mV to inactivate endogenous sodium channels.

- Record baseline currents in the absence of the compound.
- Perfuse the recording chamber with the external solution containing various concentrations of **BMS-919373**.
- Record steady-state currents at each concentration.
- The percentage of current inhibition is calculated at the end of the depolarizing pulse.
- Construct a concentration-response curve and fit the data with a Hill equation to determine the IC50 value.

In Vivo Model of Atrial Fibrillation in Rabbit

This protocol describes an acetylcholine-induced model of atrial fibrillation in rabbits, a commonly used model to assess the efficacy of anti-arrhythmic drugs.^[6]

Animal Preparation:

- Anesthetize a New Zealand White rabbit (2.5-3.5 kg) with an appropriate anesthetic regimen (e.g., ketamine/xylazine induction followed by isoflurane maintenance).
- Mechanically ventilate the animal.
- Introduce a catheter into a femoral vein for drug and fluid administration.
- Introduce a multipolar electrophysiology catheter into the right atrium via the jugular vein for pacing and recording.
- Monitor surface ECG (lead II) and intracardiac electrograms continuously.

Experimental Procedure:

- Determine the atrial effective refractory period (AERP) using a train of 8 stimuli (S1) at a fixed cycle length, followed by a premature stimulus (S2). The AERP is the longest S1-S2 interval that fails to capture the atrium.

- Induce atrial fibrillation by continuous infusion of acetylcholine (ACh) to shorten the AERP and facilitate re-entry.
- During ACh infusion, apply rapid atrial burst pacing (e.g., 50 Hz for 1-5 seconds) to induce AF.
- Confirm AF by the presence of an irregular, rapid atrial rhythm on the intracardiac electrogram.
- Once sustained AF (>1 minute) is established, administer **BMS-919373** intravenously as a bolus or infusion.
- Monitor for the termination of AF and the time to conversion to sinus rhythm.
- After a washout period, repeat the AF induction protocol to assess the prophylactic efficacy of the compound.

In Vivo Model of Atrial Fibrillation in Dog

This protocol describes a rapid atrial pacing-induced model of atrial fibrillation in dogs, which can be used to evaluate the efficacy of compounds in a setting of electrical remodeling.^{[7][8]}

Animal Preparation:

- Anesthetize a mongrel dog of either sex.
- Maintain anesthesia with an appropriate agent (e.g., isoflurane).
- Mechanically ventilate the animal.
- Place epicardial pacing and recording electrodes on the right and left atria via a thoracotomy.
- Monitor surface ECG and atrial electrograms.

Experimental Procedure:

- Induce atrial electrical remodeling by rapid atrial pacing at a high rate (e.g., 400-600 bpm) for a period of several hours to weeks. This leads to a shortening of the AERP and increased AF

sustainability.

- After the remodeling period, stop the rapid pacing and assess the inducibility and duration of AF.
- Induce AF using programmed electrical stimulation (e.g., burst pacing or extrastimuli).
- If sustained AF is induced, administer **BMS-919373** intravenously.
- Measure the time to conversion to sinus rhythm.
- Determine the effect of the compound on the atrial effective refractory period at various pacing cycle lengths.

Conclusion

BMS-919373 is a well-characterized example of a selective IK_{Kr} inhibitor developed for the treatment of atrial fibrillation. Its atrial-selective mechanism of action, based on the preferential expression of the Kv1.5 channel in the atria, represents a rational approach to developing safer anti-arrhythmic drugs. While the discontinuation of its clinical development prevents a full evaluation of its therapeutic potential, the available preclinical data and the scientific rationale behind its development provide valuable insights for researchers in the field of cardiovascular drug discovery. The experimental protocols detailed in this guide offer a framework for the evaluation of future IK_{Kr} inhibitors and other atrial-selective anti-arrhythmic agents. Further disclosure of the complete preclinical and clinical data for **BMS-919373** would be of significant benefit to the scientific community in understanding the challenges associated with translating promising preclinical findings into successful clinical therapies for atrial fibrillation.

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